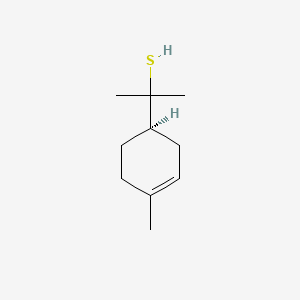
Teumicropodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teumicropodin is a natural product found in Teucrium polium with data available.
Scientific Research Applications
Neo-Clerodane Diterpenoids Discovery
Teumicropodin was identified as one of the neo-clerodane diterpenoids isolated from the aerial parts of Teucrium micropodioides. This discovery was significant in the field of phytochemistry, contributing to the understanding of the chemical composition and potential biological activities of the Teucrium species. The isolation and structural elucidation of teumicropodin were achieved through chemical and spectroscopic methods (Torre et al., 1988).
Potential Anti-Inflammatory and Antiulcer Properties
Research on tannins from other plant species has shown significant anti-inflammatory and antiulcer properties. This suggests a potential avenue for exploring similar properties in teumicropodin, considering its botanical origin and chemical nature (Souza et al., 2007).
Traditional Ecological Knowledge and Plant-Based Research
The use of traditional ecological knowledge (TEK) in scientific research, including the study of plant-based compounds like teumicropodin, has been advocated. TEK can provide insights into the potential applications and ecological significance of such compounds (Huntington, 2000).
Related Research in Neuroscience and Pharmacology
While not directly related to teumicropodin, advances in neuroscience and pharmacology, such as transcranial electrical stimulation and nanoparticle drug delivery systems, represent the broader context of scientific research in which the study of teumicropodin could be situated. These studies demonstrate the evolving methods and applications in biomedical research, potentially applicable to the study of teumicropodin (Woods et al., 2016).
properties
CAS RN |
113493-26-8 |
|---|---|
Product Name |
Teumicropodin |
Molecular Formula |
C24H30O9 |
Molecular Weight |
462.495 |
InChI |
InChI=1S/C24H30O9/c1-13-8-19(27)23(11-30-14(2)25)18(4-5-20(32-15(3)26)24(23)12-31-24)22(13)9-17(33-21(22)28)16-6-7-29-10-16/h6-7,10,13,17-20,27H,4-5,8-9,11-12H2,1-3H3/t13-,17+,18?,19+,20+,22-,23+,24-/m1/s1 |
InChI Key |
HCSVFKSWVNRERZ-MEIPNMECSA-N |
SMILES |
CC1CC(C2(C(C13CC(OC3=O)C4=COC=C4)CCC(C25CO5)OC(=O)C)COC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



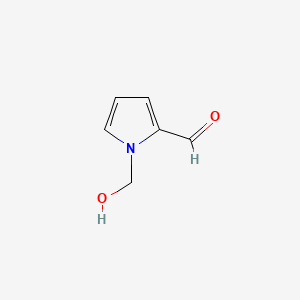
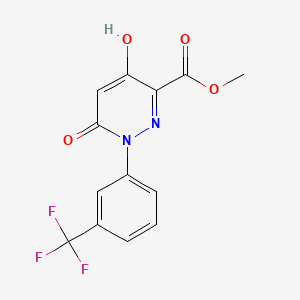
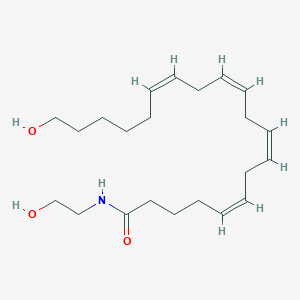

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4-methoxy-6-methyl-](/img/no-structure.png)
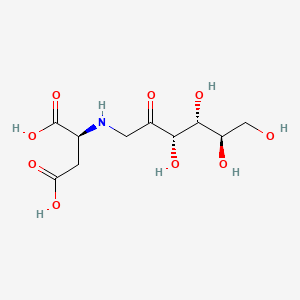
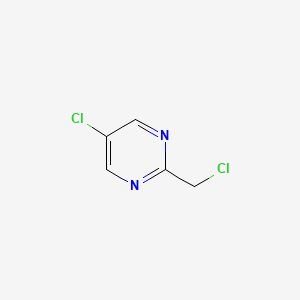
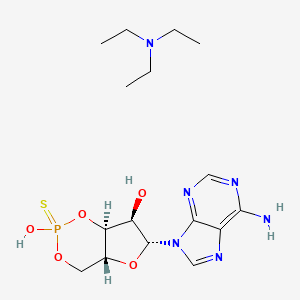
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)
